Iron oxide

Magnetic Separation Magnetic Hyperthermia Magnetometry

Iron oxide encompasses several distinct polymorphs, primarily magnetite (Fe3O4), maghemite (γ-Fe2O3), and hematite (α-Fe2O3), each exhibiting unique crystal structures and stoichiometries that dictate their performance in technological applications. Magnetite is an inverse spinel ferrite with mixed Fe(II)/Fe(III) valences, maghemite is a cation-deficient spinel with only Fe(III), and hematite is a corundum-structured antiferromagnet.

Molecular Formula FeO
Molecular Weight 71.84 g/mol
Cat. No. B8711397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron oxide
Molecular FormulaFeO
Molecular Weight71.84 g/mol
Structural Identifiers
SMILES[O-2].[Fe+2]
InChIInChI=1S/Fe.O/q+2;-2
InChIKeyVBMVTYDPPZVILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Oxide (Fe3O4, γ-Fe2O3, α-Fe2O3) Procurement: Polymorph-Specific Differentiation for Magnetic and Catalytic Applications


Iron oxide encompasses several distinct polymorphs, primarily magnetite (Fe3O4), maghemite (γ-Fe2O3), and hematite (α-Fe2O3), each exhibiting unique crystal structures and stoichiometries that dictate their performance in technological applications. Magnetite is an inverse spinel ferrite with mixed Fe(II)/Fe(III) valences, maghemite is a cation-deficient spinel with only Fe(III), and hematite is a corundum-structured antiferromagnet [1]. While all are iron oxides, their magnetic saturation (Ms), coercivity, catalytic activity, and relaxometric properties differ by orders of magnitude, making polymorph selection critical for achieving desired performance in fields such as biomedicine, catalysis, and data storage [2]. This guide provides quantifiable evidence to distinguish these materials for informed scientific and industrial procurement.

Iron Oxide Polymorph Substitution Risks: Quantified Divergence in Magnetic Saturation, Catalytic Selectivity, and Relaxivity


Generic substitution among iron oxide polymorphs is not feasible due to their fundamentally different magnetic and catalytic behaviors. As shown in Section 3, magnetite (Fe3O4) exhibits a saturation magnetization of 92–100 A·m²/kg, which is two orders of magnitude higher than that of hematite (α-Fe2O3) at ~0.3 A·m²/kg [1]. This extreme variance means that substituting hematite for magnetite in a magnetic separation or hyperthermia application would result in a >99% loss of magnetic force or heating capacity. Similarly, in catalysis, hematite demonstrates superior activity for photocatalytic oxidation of toluene compared to magnetite and maghemite, rendering the latter ineffective for this specific reaction [2]. Furthermore, in biomedical imaging, the relaxivity (r1) of iron oxide nanoparticles varies dramatically with size and surface chemistry, with certain formulations outperforming clinical gadolinium-based agents by eight-fold at low field strengths, a performance not achievable with bulk or unoptimized iron oxides [3]. These quantifiable performance gaps underscore the necessity for polymorph-specific procurement based on validated, application-matched data.

Iron Oxide (Fe3O4, γ-Fe2O3, α-Fe2O3) Quantitative Performance Comparison: Magnetic, Catalytic, and Biomedical Evidence


Magnetic Saturation (Ms) of Magnetite vs. Hematite: A >300-Fold Difference for Magnetic Separation and Hyperthermia

Magnetite (Fe3O4) demonstrates a saturation magnetization (Ms) of 92–100 A·m²/kg, which is more than two orders of magnitude greater than that of hematite (α-Fe2O3), measured at approximately 0.3 A·m²/kg [1]. This vast disparity directly impacts the magnetic force generated in a gradient field and the heating capacity in alternating magnetic fields. Substituting hematite for magnetite in a magnetic separation process would reduce the magnetic driving force by ~99.7%, rendering the process ineffective.

Magnetic Separation Magnetic Hyperthermia Magnetometry

Photocatalytic Toluene Oxidation: Hematite Outperforms Magnetite and Maghemite for VOC Abatement

In a direct comparative study of micropine dendrite structures, hematite (α-Fe2O3) exhibited significantly higher catalytic activity for the photocatalytic oxidation of gaseous toluene than magnetite (Fe3O4) or maghemite (γ-Fe2O3) [1]. While the study does not provide a single quantitative metric for conversion rate difference, the authors conclude unequivocally that α-Fe2O3 showed higher catalytic activity than the other two samples for this specific reaction.

Photocatalysis VOC Degradation Environmental Remediation

MRI T1 Contrast at Low Field (64 mT): SPIONs Achieve r1 = 67 L·mmol⁻¹·s⁻¹, Outperforming Gd-Based Agent by 8-Fold

Superparamagnetic iron oxide nanoparticles (SPIONs) demonstrate exceptional performance as positive T1 contrast agents for low-field MRI at 64 mT. Carboxylic acid-coated SPIONs achieved a longitudinal relaxivity (r1) of up to 67 L·mmol⁻¹·s⁻¹ [1]. This value is more than an order of magnitude higher than corresponding r1 values for similar particles at a standard clinical field strength of 3 T [1]. Critically, these SPIONs outperformed a commercial gadolinium-based contrast agent (gadobenate dimeglumine) by more than eight-fold at physiological temperatures under the same 64 mT conditions [1].

MRI Contrast Agents Low-Field MRI Nanomedicine

Fenton-like Catalysis: Magnetite and Maghemite Exhibit Similar Low Activity for Phenol Degradation at Neutral pH

Contrary to some assumptions, magnetite (Fe3O4) is not superior to maghemite (γ-Fe2O3) for catalyzing phenol degradation in heterogeneous Fenton-like reactions at neutral pH. A direct study found that achievable reaction rates were low for both materials, with a phenol half-life of approximately 12 hours when using 3 g/L magnetite and 5 g/L H2O2 [1]. Furthermore, the study demonstrated that the Fe(II) content in magnetite is oxidized to Fe(III) during the reaction, converting it to maghemite and rendering the residual Fe(II) of only minor benefit for catalytic activity [1].

Heterogeneous Catalysis Wastewater Treatment Advanced Oxidation Processes

Magnetic Coercivity and Domain State: Magnetite and Maghemite SD Critical Diameter vs. Hematite

The critical diameter for the single-domain (SD) to pseudo-single-domain (PSD) transition is a key parameter for magnetic stability and coercivity. For both magnetite (Fe3O4) and maghemite (γ-Fe2O3), this critical diameter is approximately 0.03–0.1 μm [1]. In stark contrast, hematite (α-Fe2O3) has a much larger critical diameter for this transition, in the range of 10–30 μm [1]. This three-order-of-magnitude difference means that hematite particles up to 30 μm in size can remain in a stable single-domain state, whereas magnetite and maghemite transition to multi-domain states at sub-micron sizes, dramatically altering their coercivity and remanence.

Paleomagnetism Magnetic Recording Nanomagnetism

Iron Oxide (Fe3O4, γ-Fe2O3, α-Fe2O3) Optimal Application Scenarios Based on Quantified Performance Differentiation


High-Performance Magnetic Separation and Hyperthermia: Procurement of Magnetite (Fe3O4) is Mandated

For any application requiring maximum magnetic force or heating in an alternating magnetic field, magnetite (Fe3O4) is the only viable iron oxide polymorph. Its saturation magnetization (Ms) of 92–100 A·m²/kg is >300 times greater than that of hematite [1]. This directly translates to a >300-fold increase in magnetic force for separation and significantly higher specific absorption rates (SAR) for hyperthermia therapy. Procuring hematite for these uses would result in catastrophic performance failure.

Gas-Phase Photocatalytic VOC Abatement: Hematite (α-Fe2O3) is the Preferred Catalyst

In systems designed for the photocatalytic oxidation of volatile organic compounds (VOCs) like toluene, hematite (α-Fe2O3) demonstrates superior catalytic activity compared to magnetite and maghemite [2]. Therefore, for research and industrial processes focused on gas-phase environmental remediation using photocatalysis, hematite should be specified and procured over its spinel counterparts.

Low-Field MRI Contrast Agents: Engineered Superparamagnetic Iron Oxide Nanoparticles (SPIONs) are Superior to Gadolinium

For the development of contrast agents for emerging low-field (e.g., 64 mT) point-of-care MRI scanners, specifically engineered SPIONs offer a transformative advantage. As demonstrated, optimized SPIONs achieve an r1 relaxivity of 67 L·mmol⁻¹·s⁻¹, which is more than eight times higher than that of a clinical gadolinium-based agent at the same field strength [3]. This performance gap makes SPIONs the preferred material for achieving high-sensitivity T1-weighted imaging on these new, accessible MRI platforms.

Neutral-pH Wastewater Treatment via Fenton-like Oxidation: Magnetite Offers No Advantage Over Maghemite

When selecting an iron oxide catalyst for the Fenton-like degradation of phenolic pollutants at neutral pH, there is no catalytic performance advantage to using magnetite (Fe3O4) over maghemite (γ-Fe2O3) [4]. Both exhibit similarly low activity under these conditions. Procurement decisions should therefore prioritize cost, availability, or other material properties, as the higher cost of magnetite is not justified by improved catalytic outcomes for this specific reaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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